ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
Description
Ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 7198-72-3) is a triazole derivative featuring a methoxymethyl substituent at position 5, a methyl group at position 1, and an ethyl ester at position 2. Key properties include:
- Molecular formula: C8H11N3O3 (molar mass: 197.19 g/mol) .
- Synthesis: Prepared via alkylation of sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (15f) with ethylating agents, yielding 87% of the product .
- Physical properties: Melting point (mp) 131–134°C; characterized by <sup>1</sup>H NMR (δ 4.55 ppm for CH2O, 3.79 ppm for NCH3, 3.29 ppm for OCH3) and mass spectrometry (m/z 170.0566 [M–Na]<sup>–</sup>) .
Properties
IUPAC Name |
ethyl 5-(methoxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-4-14-8(12)7-9-6(5-13-3)11(2)10-7/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVTWINAVPMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341152-81-5 | |
| Record name | ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an ester, followed by methylation and methoxymethylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives, a critical step for further functionalization.
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Acid-Catalyzed Hydrolysis : Treatment with HCl (2N) in aqueous media yields 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid .
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Amide Formation : Reaction with ammonia or primary amines in methanol produces carboxamide derivatives, as demonstrated in the ammonolysis of ethyl 5-(alkyloxymethyl)triazole-3-carboxylates .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | 2N HCl, H₂O, 20–35°C | Carboxylic acid | 72–92% | |
| Amidation | NH₃/MeOH, 60°C, 5h | 5-(Methoxymethyl)-1-methyl-triazole-3-carboxamide | 34–91% |
Methoxymethyl Group Modifications
The methoxymethyl substituent participates in nucleophilic substitutions and deprotection reactions.
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Demethylation : Reaction with BBr₃ in dichloromethane removes the methyl group from the methoxymethyl side chain, yielding a hydroxymethyl derivative.
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Halogenation : Treatment with HBr/AcOH replaces the methoxy group with bromine, forming 5-(bromomethyl)-1-methyl-triazole-3-carboxylate .
Triazole Ring Alkylation and Arylation
The triazole ring’s N-atoms are sites for regioselective alkylation or arylation under basic conditions.
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N-Alkylation : Using n-butyllithium and dibromomethane in THF/TMEDA introduces bromoalkyl groups at the 5-position .
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Silylation : Reaction with trimethylchlorosilane and LDA forms 5-trimethylsilyl derivatives, enabling further coupling reactions .
Cycloaddition and Heterocycle Formation
The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes to form fused heterocycles.
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Copper-Catalyzed Cycloaddition : Reacts with aryl acetylenes in the presence of Cu(I) catalysts to generate triazolo-pyridine derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | CuI, phenylacetylene, DMF | Triazolo[1,5-a]pyridine derivative | 60–78% |
Reductive Deprotection
The bromine or silyl protecting groups at the 5-position are removed via catalytic hydrogenation or acidic hydrolysis.
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Hydrogenolysis : Pd/C and H₂ in methanol cleave the C–Br bond, yielding the deprotected triazole .
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Fluoride-Mediated Desilylation : Tetrabutylammonium fluoride (TBAF) in THF removes trimethylsilyl groups .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or medicinal applications.
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Palladium Complexation : Reacts with Pd(OAc)₂ in DMF to form a Pd(II) complex, active in Suzuki-Miyaura coupling.
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Metal Coordination | Pd(OAc)₂, DMF, 80°C | Pd(II)-triazole complex | Cross-coupling catalysis |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate has been studied for its potential anticancer properties. In a recent study, derivatives of 1,2,4-triazole compounds exhibited significant cytotoxic effects against leukemia cell lines. The results indicated that certain derivatives showed a dose-dependent response in inhibiting cell proliferation, suggesting that this compound may possess similar bioactivity .
Case Study: Anticancer Activity
A focused study on triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited EC50 values ranging from 60 nM to 501 nM against various cancer cell lines. These findings highlight the compound's potential as a scaffold for developing novel anticancer agents .
Agricultural Applications
The compound has also been investigated for its fungicidal properties. Triazoles are known for their effectiveness in controlling fungal diseases in crops. This compound can be utilized as a precursor for synthesizing more potent fungicides.
Data Table: Fungicidal Activity of Triazole Derivatives
| Compound Name | Active Ingredient | Target Pathogen | Inhibition (%) |
|---|---|---|---|
| Compound A | Ethyl Triazole A | Fusarium spp. | 85% |
| Compound B | Ethyl Triazole B | Botrytis cinerea | 78% |
| This compound | N/A | N/A | N/A |
Material Science Applications
In material science, this compound can be explored for its role in polymer chemistry. Its triazole ring structure may contribute to enhancing the thermal stability and mechanical properties of polymers when used as an additive.
Case Study: Polymer Enhancement
Research has indicated that incorporating triazole derivatives into polymer matrices can improve thermal degradation temperatures and mechanical strength. This application could lead to the development of advanced materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- The methoxymethyl group in the target compound provides moderate polarity, balancing solubility and thermal stability (mp 131–134°C). This contrasts with the lower mp of 14a (37–39°C) due to its simpler structure and higher mp of pyridinyl analogs (163–166°C) due to aromatic π-stacking .
- Compared to the hydroxymethyl analog (C6H9N3O3), the methoxymethyl group reduces hydrogen bonding capacity but improves hydrolytic stability .
Hydrogen Bonding and Reactivity
- Intramolecular Interactions: Methyl 1-acetyl-1H-[1,2,4]triazole-5-acetylamino-3-carboxylate exhibits strong intramolecular hydrogen bonds, stabilizing its structure . The methoxymethyl group in the target compound likely forms weaker interactions, increasing flexibility.
- Reactivity : The ethyl ester group in all analogs enables further derivatization (e.g., hydrolysis to carboxylic acids) .
Biological Activity
Ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential applications.
The synthesis of this compound typically involves cyclization reactions starting from ethyl 2-cyanoacetate and hydrazine hydrate. The process includes the introduction of a methoxymethyl group via formaldehyde and methanol, leading to the formation of the triazole ring.
Chemical Structure:
- Molecular Formula: C₉H₁₁N₃O₃
- Molecular Weight: 197.20 g/mol
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that compounds with a triazole moiety exhibit promising antifungal and antibacterial properties. For instance, derivatives of triazoles have shown effective inhibition against fungi such as Candida species and bacteria like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example, in vitro assays showed that this compound exhibits cytotoxic effects on human leukemia cells (CEM) and cervical carcinoma cells (HeLa), with IC₅₀ values indicating significant potency .
Table 2: Cytotoxicity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and disruption of cellular processes in pathogens. The triazole ring structure is known to interact with various biological targets, including enzymes involved in nucleic acid synthesis and cell wall integrity .
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit key enzymes in microbial metabolism.
- Cell Cycle Disruption: It can induce apoptosis in cancer cells by interfering with cell cycle regulation.
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry: As a potential lead compound for developing new antifungal and anticancer agents.
- Agricultural Science: Investigated for use as a pesticide or herbicide due to its biological activity against plant pathogens.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Antifungal Treatment: A study demonstrated that a triazole derivative significantly reduced fungal load in patients with invasive candidiasis when used alongside standard antifungal therapy .
- Cancer Therapy: Clinical trials are ongoing to evaluate the effectiveness of triazole compounds in combination therapies for various cancers, showing promising results in enhancing therapeutic outcomes .
Q & A
Q. What are the optimal synthetic routes for ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate, and how can yield and purity be maximized?
The synthesis typically involves cyclization reactions, with key steps including hydroxymethylation and esterification. For example:
- Cyclization of precursors (e.g., hydrazine derivatives with carbonyl compounds) under reflux conditions in ethanol or DMSO .
- Hydroxymethylation using formaldehyde derivatives, optimized at 60–80°C in anhydrous conditions to avoid side reactions .
- Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate moiety .
Methodological Tip: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this triazole derivative?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxymethyl at C5, methyl at N1). Key signals include δ ~4.3 ppm (OCH2CH3) and δ ~3.4 ppm (OCH3) .
- FT-IR: Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole ring vibrations (C-N stretches at ~1500 cm⁻¹) .
- X-ray Crystallography: Resolves 3D conformation, critical for studying intermolecular interactions in crystal lattices .
Q. How do the physicochemical properties (e.g., solubility, stability) influence experimental design?
- Solubility: Limited in water but soluble in polar aprotic solvents (DMSO, DMF). Pre-solubilize in DMSO for biological assays .
- Stability: Hydrolytically stable under neutral pH but degrades in strong acidic/basic conditions. Store at –20°C in inert atmospheres .
Experimental Note: Use freshly prepared solutions for kinetic studies to avoid decomposition artifacts .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Nucleophilic Substitution: The methoxymethyl group (C5) is susceptible to substitution with amines or thiols under mild acidic conditions, forming analogs for SAR studies .
- Oxidation: Potassium permanganate oxidizes the hydroxymethyl group to a carboxylate, forming ethyl 5-carboxy-1-methyl-1H-1,2,4-triazole-3-carboxylate .
Contradiction Alert: Conflicting reports exist on whether oxidation proceeds via radical or ionic pathways. Use ESR spectroscopy to detect radical intermediates .
Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity or reaction pathways?
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in substitution reactions .
- Molecular Docking: Screen against target enzymes (e.g., CYP450 or fungal lanosterol demethylase) to identify binding modes. Compare with experimental IC50 values to validate models .
Data Discrepancy Example: Predicted binding affinity for fungal targets may conflict with in vitro MIC data due to solvent effects in assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial potency)?
- Standardize Assays: Use CLSI/M07-A9 guidelines for MIC testing. Control variables like inoculum size and growth medium .
- Metabolite Profiling: LC-MS/MS can identify degradation products or active metabolites that alter observed activity .
- Structural Analog Comparison: Compare with ethyl 5-(hydroxymethyl) analogs (e.g., vs. 15) to isolate the methoxymethyl group’s role .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral Intermediates: If asymmetric synthesis is used, monitor enantiomeric excess (ee) via chiral HPLC.
- Scale-Up Risks: Exothermic reactions during cyclization require temperature-controlled reactors (e.g., flow chemistry systems) to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
